1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol
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Overview
Description
1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group and a thiol group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis, yields the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol and methanol.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. The use of cost-effective and readily available raw materials, along with efficient reaction conditions, is crucial for large-scale production. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products have diverse applications in different fields of chemistry and industry .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to various biological effects. These interactions can modulate enzyme activities and cellular processes, making the compound valuable for different applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)pyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)pyrazole-4-chloromethyl
Uniqueness
1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with target molecules. These features make it particularly valuable for applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHQLYHFQAQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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